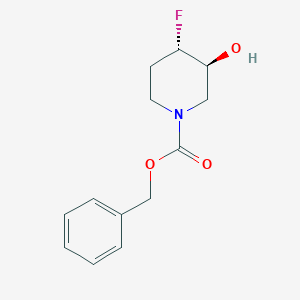

trans-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

Description

trans-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is a fluorinated piperidine derivative characterized by a hydroxyl group at position 3, a fluorine atom at position 4, and a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen. Its trans configuration ensures distinct spatial arrangements of substituents, influencing its physicochemical properties and biological interactions. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of neuroactive and receptor-targeting molecules .

Properties

Molecular Formula |

C13H16FNO3 |

|---|---|

Molecular Weight |

253.27 g/mol |

IUPAC Name |

benzyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C13H16FNO3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12-/m0/s1 |

InChI Key |

HNBFJUNWIWJEJJ-RYUDHWBXSA-N |

Isomeric SMILES |

C1CN(C[C@@H]([C@H]1F)O)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1CN(CC(C1F)O)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-fluoro-3-hydroxypiperidine.

Benzylation: The hydroxyl group is protected by benzylation using benzyl chloride in the presence of a base such as sodium hydride.

Carboxylation: The piperidine ring is then carboxylated using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Neurological Applications

Allosteric Modulation of Muscarinic Receptors

One of the primary applications of trans-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is as an allosteric modulator of the M4 muscarinic acetylcholine receptor. Research indicates that compounds in this class can selectively activate M4 receptors, which may help reverse hyperdopaminergic and hypoglutamatergic behaviors in preclinical models. This mechanism is particularly relevant for developing treatments for Alzheimer’s disease and other neurological disorders .

Case Study: Alzheimer's Disease

In a preclinical study, compounds similar to trans-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate demonstrated efficacy in modulating M4 receptor activity, suggesting potential therapeutic benefits for patients with Alzheimer's disease. The modulation of these receptors could lead to improved cognitive function and reduced symptoms associated with neurodegenerative diseases .

Anticancer Activity

Potential Anticancer Agent

Recent studies have shown that piperidine derivatives, including trans-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, exhibit anticancer properties. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant inhibition of tumor growth .

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro assays have revealed that derivatives of piperidine can induce apoptosis in cancer cells. For instance, compounds derived from piperidine structures showed enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin in models of hypopharyngeal tumors . This suggests that trans-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate could be a promising candidate for further development as an anticancer drug.

Synthesis and Characterization

The synthesis of trans-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate typically involves multiple steps, including the formation of piperidine derivatives through various chemical reactions. Techniques such as asymmetric hydrogenation and selective reduction have been employed to achieve high yields and purity of the desired compound .

Table 1: Synthesis Overview

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Asymmetric Hydrogenation | Ru catalyst | 85% |

| 2 | Selective Reduction | NaBH4 in THF | 90% |

| 3 | Esterification | Acid-catalyzed | 95% |

Mechanism of Action

The mechanism of action of trans-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below highlights key structural differences between the target compound and its analogues:

Biological Activity

trans-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of trans-benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate typically involves the use of piperidine derivatives and fluorination techniques. Recent advances have highlighted various synthetic pathways leading to the formation of this compound, emphasizing the importance of stereochemistry in its biological activity .

Biological Activity

The biological activity of trans-benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate can be categorized into several key areas:

1. Anticancer Activity

Research indicates that piperidine derivatives, including trans-benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, exhibit promising anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics .

2. Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. For instance, it has shown inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission. The kinetic data indicate that it acts as a reversible inhibitor, with specific binding affinities that suggest its utility in treating neurodegenerative diseases .

3. Neuroprotective Effects

The neuroprotective properties of trans-benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate have been explored in models of oxidative stress and neuroinflammation. Experimental results indicate that it may help mitigate neuronal damage by modulating oxidative stress pathways and enhancing cellular survival mechanisms .

Case Studies

Several studies have investigated the biological effects of trans-benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate:

Case Study 1: Anticancer Efficacy

In a study examining the effects on FaDu hypopharyngeal tumor cells, trans-benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate demonstrated significant cytotoxicity and induced apoptosis at concentrations as low as 10 μM. The compound's mechanism was linked to the activation of caspase pathways .

Case Study 2: Neuroprotective Mechanism

Another study focused on the neuroprotective effects against oxidative stress in SH-SY5Y neuroblastoma cells. The compound reduced reactive oxygen species (ROS) levels by approximately 30% compared to untreated controls, suggesting a protective role against oxidative damage .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.